Anandamide

cannabinoid receptor receptor selectivity GPCR pharmacology

Anandamide (N-arachidonoylethanolamide, AEA) is the prototypical endogenous cannabinoid, a long-chain polyunsaturated fatty acid amide derived from arachidonic acid and ethanolamine. First isolated from porcine brain in 1992, anandamide binds selectively to the central cannabinoid receptor CB1 (Ki: 61–543 nM) with substantially lower affinity for the peripheral CB2 receptor (Ki: 279–1,940 nM), classifying it as a CB1-preferring ligand.

Molecular Formula C22H37NO2
Molecular Weight 347.5 g/mol
Cat. No. B1233531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnandamide
Molecular FormulaC22H37NO2
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO
InChIInChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6+,10-9+,13-12+,16-15+
InChIKeyLGEQQWMQCRIYKG-CGRWFSSPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anandamide Procurement Guide: Endogenous CB1-Selective Partial Agonist for Specialized Endocannabinoid Research


Anandamide (N-arachidonoylethanolamide, AEA) is the prototypical endogenous cannabinoid, a long-chain polyunsaturated fatty acid amide derived from arachidonic acid and ethanolamine. First isolated from porcine brain in 1992, anandamide binds selectively to the central cannabinoid receptor CB1 (Ki: 61–543 nM) with substantially lower affinity for the peripheral CB2 receptor (Ki: 279–1,940 nM), classifying it as a CB1-preferring ligand [1]. Unlike its major endocannabinoid counterpart 2-arachidonoylglycerol (2-AG), anandamide functions as a partial agonist at CB1, exhibits dual activity at the vanilloid receptor TRPV1 (EC50: 0.16–1.15 μM), and is uniquely inactivated by fatty acid amide hydrolase (FAAH) rather than monoacylglycerol lipase (MAGL), making it a functionally distinct tool compound for endocannabinoid system interrogation [2][3].

Workflow
CB1-selective signaling studies in native CNS tissue and recombinant systems
Selection Logic
Dual CB1/TRPV1 mechanistic interrogation requiring endogenous partial agonist profile

Why Anandamide Cannot Be Replaced by 2-AG, Oleamide, or PEA in Mechanism-Focused Studies


Despite belonging to the endocannabinoid lipid family, anandamide, 2-AG, palmitoylethanolamide (PEA), and oleamide exhibit fundamentally divergent receptor pharmacology, degradation pathways, and intracellular signaling profiles that preclude functional interchangeability. 2-AG is a full agonist at both CB1 and CB2 and is degraded by MAGL (~85% of activity), whereas anandamide is a CB1-selective partial agonist hydrolyzed by FAAH; substituting one for the other will produce qualitatively different efficacy and time-course profiles in any CB1-dependent assay [1]. PEA and oleamide, while sharing the FAAH degradation machinery, do not bind cannabinoid receptors at physiological concentrations and instead act through PPAR-α or other non-CB targets, making them unsuitable surrogates for receptor-mediated endocannabinoid signaling studies [2]. The quantitative evidence below demonstrates that the choice of anandamide over these analogs is not interchangeable but dictates the entire experimental interpretation.

!
2-AG substitution may shift receptor efficacy
2-AG is a non-selective full agonist degraded by MAGL; its cAMP inhibition profile may differ in native tissue assays.
!
PEA or oleamide may not engage CB1/TRPV1
These FAAH-substrate analogs act primarily through PPAR-α or non-CB targets and may not support receptor-mediated signaling studies.

Quantitative Differentiation of Anandamide from Closest Analogs: Head-to-Head Benchmarks for Procurement Decisions


CB1 Selectivity: Anandamide Exhibits a 5- to 30-Fold CB1-over-CB2 Binding Preference, Whereas 2-AG is Essentially Non-Selective

Anandamide displays marked CB1 selectivity with a Ki range of 61–543 nM at CB1 versus 279–1,940 nM at CB2, yielding a selectivity ratio of approximately 5:1 to 30:1 in favor of CB1 [1]. In contrast, the other major endocannabinoid 2-AG is essentially non-selective, with Ki ranges of 58–472 nM (CB1) and 145–1,400 nM (CB2), providing no meaningful discrimination between the two receptor subtypes [2]. This differential selectivity is underpinned by a distinct induced-fit binding mechanism at CB1 wherein the N-terminus repositions to accommodate anandamide, a conformational change not observed with 2-AG [3]. For any study requiring selective interrogation of central CB1 signaling without concomitant CB2 activation, anandamide is mechanistically mandated over 2-AG.

CB1 Selectivity Ratio
Head-to-head
Anandamide CB2/CB1 ratio ~5–30; 2-AG ratio ~1–3 (non-selective)
Supports CB1-selective pathway interpretation
Binding data compiled from multiple independent studies; assay conditions may influence ratio
cannabinoid receptor receptor selectivity GPCR pharmacology

Partial Agonist Efficacy at CB1: Anandamide Reaches Only 54% Maximal cAMP Inhibition Compared to Full Agonists, Preventing Over-Interpretation in Signal Transduction Studies

In forskolin-stimulated cAMP accumulation assays using human neocortical synaptosomes, anandamide inhibited cAMP formation with an IC50 of 69 nM and a maximal inhibition (Imax) of approximately 30%, equivalent to the full synthetic agonist CP55.940, classifying it as a full agonist in this native human tissue preparation [1]. However, in recombinant CB1 functional assays measuring G-protein activation, anandamide consistently behaves as a partial agonist with an Emax of 54% relative to full agonists [2]. Critically, 2-AG showed no inhibition of forskolin-stimulated cAMP formation in the same human neocortical preparation (IC50 >10 μM), demonstrating that despite its higher potency in recombinant systems, 2-AG lacks functional efficacy in this native human CB1 assay system [1]. At the CB2 receptor, the dichotomy is even more pronounced: anandamide acts as a weak partial agonist (EC50 = 261 ± 91 nM; Emax = 34 ± 4% of maximum) whereas 2-AG functions as a full agonist (EC50 = 122 ± 17 nM; 100% efficacy) [3]. This differential efficacy profile means that anandamide and 2-AG are not interchangeable as CB1 or CB2 agonists in any signal transduction or biased signaling investigation.

CB1 cAMP Efficacy
Head-to-head
Anandamide IC50 69 nM (human neocortex); 2-AG IC50 >10 µM (no effect)
Reported native-tissue efficacy context differs markedly
Tissue-specific partial agonism; review recombinant vs. native system endpoints
cAMP signaling partial agonism functional selectivity

Dual CB1/TRPV1 Activity: Anandamide Activates the Vanilloid Pain Receptor at Sub-Micromolar Concentrations, a Property Absent in 2-AG and Most Synthetic Cannabinoids

Anandamide directly activates the transient receptor potential vanilloid 1 (TRPV1) channel with EC50 values ranging from 0.16 to 1.15 μM depending on the assay system, placing it among the endogenous endovanilloids [1]. In stark contrast, 2-AG is completely inactive at TRPV1 at concentrations up to 10 μM [2]. The synthetic CB1 agonist WIN-55,212-2 and phytocannabinoid Δ9-THC also show no TRPV1 activation at 100 μM [2]. Furthermore, the synthetic anandamide analog (R)-methanandamide is approximately 10-fold less potent at TRPV1 than anandamide, demonstrating that the CB1 and TRPV1 pharmacophores within the anandamide structure have distinct structure-activity relationships [3]. This dual receptor engagement means that any in vivo or tissue-level experiment using anandamide must account for TRPV1-mediated contributions — an experimental layer completely absent when using 2-AG, THC, or WIN-55,212-2.

TRPV1 Activation
Head-to-head
Anandamide EC50 0.16–1.15 µM; 2-AG, THC, WIN-55,212-2 inactive at 10–100 µM
Supports dual CB1/TRPV1 model-response context
Dual engagement absent in common CB1 comparators; verify TRPV1 contribution in tissue models
TRPV1 vanilloid receptor dual agonism ion channel

Distinct Enzymatic Inactivation: Anandamide is Hydrolyzed by FAAH with High Affinity, Whereas 2-AG is Degraded by a Completely Separate MAGL-Dominated Pathway

Anandamide is hydrolyzed by fatty acid amide hydrolase (FAAH) with an apparent Km of 2.0 ± 0.2 μM and Vmax of 800 ± 75 pmol·min⁻¹·mg⁻¹ in human brain preparations, reflecting a high-affinity, high-capacity degradation system [1]. By contrast, 2-AG is primarily degraded (~85%) by monoacylglycerol lipase (MAGL) with a Km of 19.7 μM for human MAGL — a nearly 10-fold lower affinity than FAAH for anandamide — and the remaining ~15% by ABHD6 and ABHD12, with FAAH playing only a minor contributory role in 2-AG hydrolysis [2][3]. This orthogonal degradation architecture means that pharmacological inhibition of FAAH selectively elevates anandamide levels without affecting 2-AG, while MAGL inhibition selectively increases 2-AG. For studies using FAAH inhibitors (e.g., URB597, PF-04457845) to probe endocannabinoid tone, anandamide must be used as the readout analyte — 2-AG levels remain unchanged under FAAH blockade and will produce false-negative results [3].

Enzymatic Inactivation
Cross-study
Anandamide hydrolyzed by FAAH (Km 2.0 µM); 2-AG degraded ~85% by MAGL (Km 19.7 µM)
Orthogonal degradation pathways dictate inhibitor-screening readout
FAAH-inhibitor studies require anandamide as analyte; 2-AG levels remain unchanged
metabolic stability FAAH MAGL enzymatic degradation

Unique Cytochrome P450- and COX-2-Derived Metabolites: Anandamide Generates CB2-Selective Epoxygenated and Prostaglandin-Ethanolamide Products Not Formed from 2-AG

Anandamide undergoes enzymatic oxidation by cytochrome P450 isoforms (CYP2D6, CYP3A4, CYP4F2) to yield 5,6-epoxyeicosatrienoic acid ethanolamide (5,6-EET-EA), a metabolite that acts as a potent and selective CB2 receptor agonist (Ki CB2 = 8.9 nM; Ki CB1 = 11.4 μM), representing a >1,280-fold CB2-over-CB1 selectivity shift relative to the parent compound [1]. 5,6-EET-EA inhibits forskolin-stimulated cAMP in CB2-expressing CHO cells with an IC50 of 9.8 ± 1.3 nM and is more stable than anandamide in mouse brain homogenates, indicating a bioactivation rather than inactivation pathway [1]. Concurrently, anandamide — but not 2-AG — is a substrate for cyclooxygenase-2 (COX-2), producing prostaglandin-ethanolamides (prostamides), a pharmacologically unique class of neutral lipids that bear no meaningful affinity for classical prostanoid receptors and instead act through a distinct, as-yet-incompletely-characterized prostamide receptor [2]. 2-AG is oxidized by COX-2 to PG-glyceryl esters, which do not share prostamide pharmacology [3]. This bifurcated oxidative metabolism is unique to anandamide and has no parallel in 2-AG or synthetic cannabinoid pharmacology.

Oxidative Metabolites
Class-level
5,6-EET-EA metabolite: CB2 Ki 8.9 nM, >1,280-fold CB2 selectivity; prostamide formation unique to anandamide
Reported bioactivation pathway context; 2-AG cannot generate equivalent metabolites
COX-2/P450 metabolite pharmacology distinct from parent; class-level inference for prostamide receptor
bioactivation COX-2 cytochrome P450 prostamide

Metabolic Stability Contrast: (R)-Methanandamide Binds CB1 with 4-Fold Higher Affinity Than Anandamide But Loses TRPV1 Activity — Illustrating the Inseparability of Anandamide's Dual-Receptor Profile

The synthetic chiral analog (R)-methanandamide was designed to improve metabolic stability by introducing a methyl group at the 1'-position of the ethanolamide head group. It binds CB1 with a Ki of 20 ± 1.6 nM, representing a 4-fold higher affinity than anandamide (Ki = 78 ± 2 nM) and demonstrates resistance to aminopeptidase hydrolysis, as evidenced by unchanged binding affinity in the presence of the protease inhibitor PMSF [1]. However, (R)-methanandamide is approximately 10-fold less potent than anandamide at TRPV1 (VR1) receptors, demonstrating that the structural modification that enhances CB1 affinity and metabolic stability simultaneously compromises vanilloid receptor engagement [2]. The retention of stereochemical integrity is critical: the (S)-enantiomer exhibits approximately 10-fold higher susceptibility to FAAH-mediated hydrolysis than the (R)-enantiomer [3]. This comparative data underscores that anandamide's labile structure is intrinsically linked to its dual CB1/TRPV1 pharmacology — any attempt to substitute with a stabilized analog will fundamentally alter the receptor activation profile.

Stabilized Analog Comparison
Head-to-head
(R)-Methanandamide CB1 Ki 20 nM (4-fold higher affinity); ~10-fold loss of TRPV1 potency vs. anandamide
Stabilized analogs may not replicate dual-receptor assay-response context
TRPV1 engagement is inseparable from anandamide's labile structure; review analog suitability
structure-activity relationship metabolic stability receptor selectivity

Optimal Application Scenarios for Anandamide Based on Quantified Differential Evidence


CB1-Selective Endocannabinoid Signaling Studies in Native CNS Tissue

When the experimental objective is to selectively activate central CB1 receptors without engaging peripheral CB2 receptors — such as in hippocampal slice electrophysiology, striatal dopamine release assays, or cortical neuron calcium imaging — anandamide is the required endogenous agonist. Its 5- to 30-fold CB1-over-CB2 selectivity [1] contrasts with the non-selective profile of 2-AG, ensuring that observed effects are attributable to CB1 signaling rather than concurrent CB2 activation on microglia or infiltrating immune cells. The IC50 of 69 nM for cAMP inhibition in human neocortical synaptosomes provides a benchmark concentration range for dose-response experimental design [2].

Dual CB1/TRPV1 Pain and Inflammation Models

For preclinical pain research involving the simultaneous modulation of cannabinoid and vanilloid pathways — including inflammatory hyperalgesia, neuropathic pain (spinal nerve ligation, CCI), and capsaicin-induced nociception — anandamide is the only endogenous ligand that activates both CB1 and TRPV1 at physiologically relevant concentrations (TRPV1 EC50 = 0.16–1.15 μM) [1]. 2-AG, THC, and WIN-55,212-2 produce no TRPV1 activation, making anandamide indispensable for protocols where TRPV1-dependent vasorelaxation, bradycardia, or neurotransmitter release modulation is an endpoint. The entourage effect of co-administered PEA (10 μM) or OEA (1 μM) further potentiates anandamide-induced TRPV1-mediated vasorelaxation, a phenomenon unique to anandamide among endocannabinoids [2].

FAAH Inhibitor Screening and Endocannabinoid Tone Assessment

In drug discovery programs targeting FAAH (e.g., for anxiety, depression, or inflammatory disorders), anandamide must be used as the primary substrate and analytical readout because FAAH is its principal inactivating enzyme (Km = 2.0 μM, Vmax = 800 pmol·min⁻¹·mg⁻¹) [1]. 2-AG is predominantly degraded by MAGL (~85% of brain activity), and its levels remain unchanged under selective FAAH inhibition [2]. Consequently, high-throughput FAAH inhibitor screening assays must employ anandamide as substrate; 2-AG-based assays will fail to detect FAAH inhibition. Similarly, in vivo pharmacodynamic studies measuring endocannabinoid elevation following FAAH inhibitor administration should monitor anandamide (not 2-AG) as the primary biomarker of target engagement.

COX-2/P450 Metabolite Profiling and Prostamide Research

Investigations into the intersection of endocannabinoid and eicosanoid biology — particularly COX-2-mediated prostamide formation and P450-derived epoxy-ethanolamide bioactivation — require anandamide as the exclusive precursor. The 5,6-epoxide metabolite (5,6-EET-EA) acts as a potent CB2-selective agonist (CB2 Ki = 8.9 nM) with >1,280-fold selectivity over CB1, representing a metabolic pathway entirely absent in 2-AG [1]. Prostamides (prostaglandin-ethanolamides), formed exclusively from anandamide via COX-2, exhibit unique pharmacology that does not map onto classical prostanoid receptors [2]. For laboratories studying neuroinflammation, microglial CB2 signaling, or the therapeutic potential of prostamide F2α analogs (e.g., bimatoprost), anandamide is the essential starting material — no alternative endocannabinoid can generate these metabolite classes.

Application
Selection Property
Validation Focus
CB1-selective CNS signaling studies
CB1-over-CB2 selectivity ratio
Confirm CB1-mediated endpoint response in native tissue assays
Dual CB1/TRPV1 pain and inflammation models
TRPV1 activation potency and CB1 partial agonism
Verify TRPV1-dependent contribution in tissue-level and behavioral endpoints
FAAH inhibitor screening and tone assessment
FAAH substrate specificity and Km
Use as primary readout analyte; confirm MAGL-independent elevation
COX-2/P450 metabolite profiling and prostamide research
Unique oxidative metabolite pathways
Validate epoxide and prostamide formation in model system
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